![molecular formula C12H10F8O2S B12565360 [(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene CAS No. 201943-30-8](/img/structure/B12565360.png)
[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene is a fluorinated organic compound It is characterized by the presence of a benzene ring attached to a sulfonyl group, which is further connected to an octafluoropentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene typically involves the reaction of benzene with a sulfonyl chloride derivative of octafluoropentane. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the product is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The fluorine atoms in the octafluoropentane chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty polymers and coatings due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of [(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene is primarily related to its ability to interact with various molecular targets through its sulfonyl and fluorinated groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorinated chain can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene can be compared with other fluorinated sulfonyl compounds, such as:
- [(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)ethyl]benzene
- [(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)propyl]benzene
These compounds share similar structural features but differ in the length of the alkyl chain connecting the sulfonyl group to the benzene ring. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct from its analogs.
Propiedades
Número CAS |
201943-30-8 |
|---|---|
Fórmula molecular |
C12H10F8O2S |
Peso molecular |
370.26 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octafluoropentylsulfonylmethylbenzene |
InChI |
InChI=1S/C12H10F8O2S/c13-9(14)11(17,18)12(19,20)10(15,16)7-23(21,22)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
VZYUOWGCHSHYEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)CC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
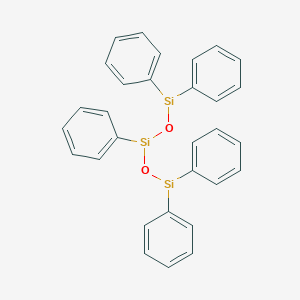
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
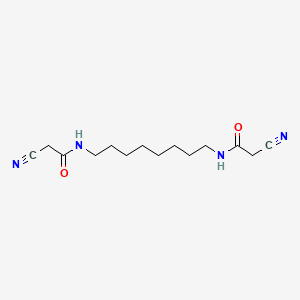
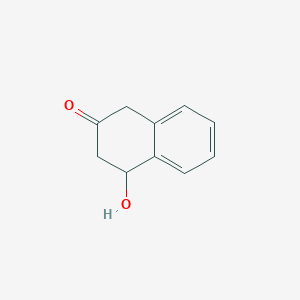
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
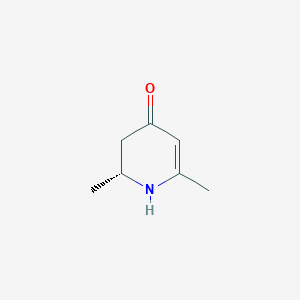
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
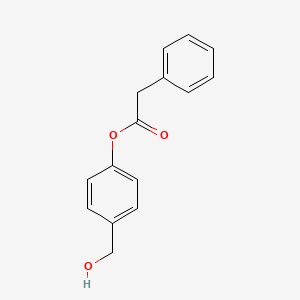


![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)

